molecular formula C29H18ClNO5 B12469565 4-Chloro-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)

4-Chloro-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)

Cat. No.: B12469565
M. Wt: 495.9 g/mol
InChI Key: UNIBMVQXYNBIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate is a complex organic compound with a unique structure. It is characterized by a pentacyclic core with multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Chloro-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate is unique due to its specific structural features, including the chloro and furan-2-carboxylate groups. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C29H18ClNO5

Molecular Weight

495.9 g/mol

IUPAC Name

[4-chloro-2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl] furan-2-carboxylate

InChI

InChI=1S/C29H18ClNO5/c30-15-11-12-21(36-29(34)22-10-5-13-35-22)20(14-15)31-27(32)25-23-16-6-1-2-7-17(16)24(26(25)28(31)33)19-9-4-3-8-18(19)23/h1-14,23-26H

InChI Key

UNIBMVQXYNBIFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=C(C=CC(=C6)Cl)OC(=O)C7=CC=CO7

Origin of Product

United States

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